3-Amino-4-pyrazolecarbonitrile

Catalog No.
S569373
CAS No.
16617-46-2
M.F
C4H4N4
M. Wt
108.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-pyrazolecarbonitrile

CAS Number

16617-46-2

Product Name

3-Amino-4-pyrazolecarbonitrile

IUPAC Name

5-amino-1H-pyrazole-4-carbonitrile

Molecular Formula

C4H4N4

Molecular Weight

108.1 g/mol

InChI

InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H,(H3,6,7,8)

InChI Key

FFNKBQRKZRMYCL-UHFFFAOYSA-N

SMILES

C1=NNC(=C1C#N)N

Synonyms

3-Aminopyrazole-4-carbonitrile; 3-Amino-1H-pyrazole-4-carbonitrile; 3-Amino-4-pyrazolecarbonitrile; NSC 44932

Canonical SMILES

C1=NNC(=C1C#N)N

Organic Synthesis

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in organic synthesis for the preparation of various pyrazole derivatives .

Methods of Application: The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .

Results or Outcomes: These scaffolds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .

Catalyst in Chemical Reactions

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile has been used as a catalyst in chemical reactions .

Methods of Application: A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .

Results or Outcomes: The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .

Synthesis of Ring-Fused Pyrazoles

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of a number of ring-fused pyrazoles of potential synthetic and medicinal interest .

Methods of Application: The compound is used as a reagent in the synthesis of pyrazolo[3-b]pyridines, pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyrazines .

Results or Outcomes: The synthesis of these ring-fused pyrazoles can lead to compounds with potential medicinal properties .

Synthesis of Fluorophenyl-Pyrazole Derivatives

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of fluorophenyl-pyrazole derivatives .

Methods of Application: The compound is used in the synthesis of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile .

Results or Outcomes: The synthesis of these fluorophenyl-pyrazole derivatives can lead to compounds with potential synthetic applications .

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives .

Methods of Application: The compound is used in the condensation with bidentate electrophiles to facilitate regioselective syntheses of substituted 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles .

Results or Outcomes: The synthesis of these pyrazolo[1,5-a]pyrimidine derivatives can lead to compounds with potential medicinal properties .

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles .

Methods of Application: The compound is used in the condensation with bidentate electrophiles to facilitate regioselective syntheses of substituted 7-aryl-pyrazolo .

Results or Outcomes: The synthesis of these 5-substituted 3-amino-1H-pyrazole-4-carbonitriles can lead to compounds with potential synthetic applications .

Synthesis of Fluorinated and Non-Fluorinated Aryl Hydrazines

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of fluorinated and non-fluorinated aryl hydrazines .

Results or Outcomes: The synthesis of these fluorinated and non-fluorinated aryl hydrazines can lead to compounds with potential synthetic applications .

3-Amino-4-pyrazolecarbonitrile is an organic compound with the chemical formula C4H4N4. It is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carbonitrile functional group. This compound appears as a white to off-white crystalline powder and has been noted for its potential applications in medicinal chemistry and organic synthesis .

  • Possible skin and eye irritant: The amino group can be irritating to skin and eyes.
  • Potential respiratory irritant: Inhalation of dust or vapor should be avoided.
  • Unknown flammability: Standard laboratory practices for handling unknown compounds should be followed.
Typical of compounds containing both amino and carbonitrile groups. Notably, it can undergo nucleophilic substitution reactions due to the presence of the amino group, allowing for the formation of more complex structures. For instance, reactions with enaminonitriles can yield diverse derivatives, including pyrazolo[1,5-a]pyrimidines . The reaction mechanisms often involve regioselectivity influenced by steric factors and the nature of the reactants used.

Research indicates that 3-amino-4-pyrazolecarbonitrile exhibits notable biological activities, particularly as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential anti-inflammatory and antimicrobial properties. Additionally, some studies suggest that compounds derived from 3-amino-4-pyrazolecarbonitrile may have applications in treating conditions such as cancer and diabetes .

The synthesis of 3-amino-4-pyrazolecarbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes reacting hydrazine derivatives with carbonyl compounds followed by cyanation. For example, one synthesis route involves reacting 3-oxo-3-arylpropanenitriles with hydrazines to yield 3-amino-4-pyrazolecarbonitriles in good yields through microwave-assisted techniques or traditional heating methods .

3-Amino-4-pyrazolecarbonitrile serves as an important intermediate in organic synthesis, particularly in medicinal chemistry for developing new drug candidates. Its derivatives are explored for their potential therapeutic effects against various diseases, including metabolic disorders and cancers. Additionally, it can be utilized in agricultural chemistry for developing herbicides or fungicides due to its biological activity against certain pathogens .

Studies on the interactions of 3-amino-4-pyrazolecarbonitrile with biological systems have focused on its binding affinity with various enzymes and receptors. These interactions are crucial for understanding its pharmacological profile and potential side effects. For instance, investigations into its mechanism of action reveal that it may inhibit specific pathways involved in inflammation and cell proliferation .

Several compounds share structural similarities with 3-amino-4-pyrazolecarbonitrile, including:

Compound NameChemical FormulaUnique Features
3-Amino-1H-pyrazole-4-carbonitrileC4H4N4Exhibits distinct reactivity patterns compared to 3-amino-4-pyrazolecarbonitrile.
5-Amino-1H-pyrazole-4-carbonitrileC4H4N4Different position of amino group alters biological activity significantly.
3-Amino-5-methylpyrazoleC5H7N3Methyl substitution affects solubility and reactivity; used in similar synthetic pathways.

These compounds are unique due to variations in their functional groups or substitution patterns, which influence their reactivity and biological activity profiles. The presence of different substituents can lead to diverse pharmacological effects, making them valuable for various applications in drug development and synthesis .

The compound was first identified and characterized in the mid-20th century as part of ongoing research into pyrazole derivatives, which are known for their diverse biological activities. Early studies focused on its synthesis and structural elucidation, establishing its role as a building block for more complex heterocyclic systems. Over time, advances in synthetic methodologies have allowed for more efficient production and functionalization of 3-amino-4-pyrazolecarbonitrile, enabling its widespread use in pharmaceutical and materials science research.

Significance in Heterocyclic Chemistry

3-Amino-4-pyrazolecarbonitrile holds a prominent position in heterocyclic chemistry due to the pyrazole core, a five-membered ring containing two adjacent nitrogen atoms. The presence of both amino and cyano substituents enhances its versatility as a synthetic intermediate. It serves as a precursor for the synthesis of fused heterocyclic compounds such as pyrazolo[1,5-a]pyridines and pyrazolo[3,4-d]pyrimidines, which exhibit significant pharmacological properties. The compound’s bifunctionality facilitates diverse chemical transformations, including nucleophilic substitutions and cyclizations, which are essential in constructing complex molecular architectures.

Position in Modern Synthetic Organic Chemistry

In contemporary synthetic organic chemistry, 3-amino-4-pyrazolecarbonitrile is widely employed as a versatile scaffold for drug discovery and development. Its reactivity under various catalytic conditions—such as Fe₃O₄@Ti-MOF nanostructures and aqueous NaCl media—enables efficient multi-component reactions. These methods allow for the rapid assembly of heterocyclic frameworks with potential biological activities. The compound’s stability as a solid (melting point 172–174 °C) and its manageable molecular weight make it suitable for industrial-scale synthesis and high-throughput screening in medicinal chemistry.

Current Research Trends (2020-2025)

Recent research (2020–2025) has focused on exploring the biological activities and synthetic applications of 3-amino-4-pyrazolecarbonitrile and its derivatives:

  • Medicinal Chemistry: Studies have demonstrated the compound’s derivatives exhibit promising antitumor, anti-inflammatory, and antioxidant activities. Modifications of the pyrazole ring have led to enhanced antiproliferative effects against various cancer cell lines, including breast and lung cancers, by modulating cell cycle progression and inducing apoptosis.

  • Anti-inflammatory Research: The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in inflammatory pathways, suggesting applications in treating chronic inflammatory diseases.

  • Organic Synthesis: The compound continues to serve as a pivotal building block for synthesizing complex heterocyclic molecules. Recent advances include regioselective formation of substituted pyrazolo derivatives under microwave irradiation, improving reaction efficiency and selectivity.

  • Green Chemistry Approaches: Innovative catalytic systems and solvent-free conditions have been developed to enhance the sustainability of synthetic routes involving 3-amino-4-pyrazolecarbonitrile, aligning with environmentally friendly chemistry goals.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₄H₄N₄
Molecular Weight108.10 g/mol
Melting Point172–174 °C
Boiling Point476.4 °C (at 760 mmHg)
Density1.4 g/cm³
Physical StateSolid at 20 °C
CAS Number16617-46-2
IUPAC Name3-Amino-1H-pyrazole-4-carbonitrile

Structural Characteristics

The molecular structure of 3-amino-4-pyrazolecarbonitrile features:

  • A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms).
  • An amino group (-NH₂) at the 3-position.
  • A cyano group (-CN) at the 4-position.

This arrangement contributes to its bifunctional reactivity, enabling diverse synthetic transformations.

3D Molecular Structure Visualization:

Synthetic Methods

Common Synthetic Routes

  • Multi-component Reactions: The compound is typically synthesized via multi-component reactions involving aldehydes, malononitrile, and hydrazine derivatives under catalytic conditions such as Fe₃O₄@Ti-MOF nanostructures or NaCl in aqueous media. These methods offer high yields and environmental compatibility.

  • Condensation and Cyanation: Another approach involves condensation of hydrazine with appropriate carbonyl compounds followed by cyanation to introduce the cyano group at the 4-position.

Research Findings and Applications

Medicinal Chemistry Applications

ActivityDescriptionResearch Highlights
AntitumorDerivatives inhibit cancer cell proliferation via apoptosis and cell cycle modulationEnhanced activity against breast and lung cancer cell lines
Anti-inflammatoryInhibition of COX and LOX enzymes reduces inflammatory mediatorsPotential treatment for arthritis and chronic inflammation
AntioxidantScavenges free radicals, reducing oxidative stressSupports therapies for oxidative stress-related diseases
AntimicrobialExhibits activity against certain microbial strains (under investigation)Promising lead for antimicrobial agent development

Organic Synthesis Applications

  • Serves as a key intermediate in synthesizing fused pyrazolo heterocycles with pharmaceutical relevance.
  • Enables regioselective synthesis of substituted pyrazolo derivatives under microwave-assisted conditions, improving reaction efficiency.

Summary Table of Key Data

AspectDetails
Molecular FormulaC₄H₄N₄
Molecular Weight108.10 g/mol
Melting Point172–174 °C
Physical StateSolid
CAS Number16617-46-2
Biological ActivitiesAntitumor, anti-inflammatory, antioxidant
Synthetic UtilityIntermediate for heterocyclic compound synthesis
Recent Research FocusMedicinal chemistry, green synthesis methods

XLogP3

0.1

UNII

OOB953S9X2

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (70%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (30%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16617-46-2

General Manufacturing Information

1H-Pyrazole-4-carbonitrile, 3-amino-: INACTIVE

Dates

Modify: 2023-09-14

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